molecular formula C9H8N4OS2 B5738350 N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea

N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea

Cat. No. B5738350
M. Wt: 252.3 g/mol
InChI Key: KFAWKOUHFJUSDS-UHFFFAOYSA-N
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Description

N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea is complex and not fully understood. However, studies have shown that this compound can interact with specific enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to affect the activity of certain enzymes involved in DNA replication and repair. Additionally, N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea has been shown to have anti-inflammatory properties, which could be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This can be useful in understanding their role in various biological processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which could limit its potential applications.

Future Directions

There are many potential future directions for research involving N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea. One area of interest is in the development of new drugs that target specific enzymes and proteins. Additionally, this compound could be used in the development of new diagnostic tools for certain diseases. Further studies are needed to fully understand the potential applications of N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea.

Synthesis Methods

The synthesis of N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea is a complex process that requires specific reagents and conditions. One common method for synthesizing this compound involves the reaction of 5-mercapto-1,3,4-oxadiazole-2-carboxylic acid with 3-aminophenyl isothiocyanate in the presence of a base such as triethylamine. This reaction results in the formation of N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea, which can be purified and used for further studies.

Scientific Research Applications

N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea has been used in a variety of scientific research studies. One common application is in the study of enzyme activity and inhibition. This compound has been shown to inhibit the activity of certain enzymes, which can be useful in understanding their role in various biological processes.

properties

IUPAC Name

[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS2/c10-8(15)11-6-3-1-2-5(4-6)7-12-13-9(16)14-7/h1-4H,(H,13,16)(H3,10,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAWKOUHFJUSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)N)C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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